REACTION_CXSMILES
|
OP(O)(O)=O.[N:6]([C:9]([CH3:17])([CH3:16])[CH2:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[C:7]=[O:8]>ClCCCl>[CH3:16][C:9]1([CH3:17])[NH:6][C:7](=[O:8])[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[CH2:10]1
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Name
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|
Quantity
|
5.12 g
|
Type
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reactant
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Smiles
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N(=C=O)C(CC=1SC=CC1)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
ClCCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture is stirred vigorously at rt for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 4 h
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
separate into two layers
|
Type
|
CUSTOM
|
Details
|
The upper, organic layer is decanted
|
Type
|
ADDITION
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Details
|
diluted with EtOAc and Na2Co3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FC (6:4 CH2Cl2 /CH3CN)
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, mp 153-154° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CC2=C(C(N1)=O)C=CS2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |